molecular formula C20H21N3O4 B10842291 3-(3-(Carbamoyl)benzamido)propanoic acid

3-(3-(Carbamoyl)benzamido)propanoic acid

Cat. No.: B10842291
M. Wt: 367.4 g/mol
InChI Key: MPYXISYAFIYYRD-UHFFFAOYSA-N
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Description

3-(3-(Carbamoyl)benzamido)propanoic acid is a synthetic small molecule characterized by a propanoic acid backbone linked to a benzamido-carbamoyl aromatic system. This compound has garnered attention in pharmacological research due to its high affinity for integrin receptors, particularly Integrin Beta 3, with an IC50 of 9 nM . Its structure combines a terminal carboxylic acid group, which enhances solubility and bioavailability, with a carbamoyl-benzamido moiety that likely contributes to receptor binding specificity. While its exact therapeutic applications are under investigation, its structural analogs have shown roles in cancer therapy, diabetes, and antimicrobial activity .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3-[[3-(1,2,3,4-tetrahydroisoquinolin-7-ylcarbamoyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C20H21N3O4/c24-18(25)7-9-22-19(26)14-2-1-3-15(10-14)20(27)23-17-5-4-13-6-8-21-12-16(13)11-17/h1-5,10-11,21H,6-9,12H2,(H,22,26)(H,23,27)(H,24,25)

InChI Key

MPYXISYAFIYYRD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use

Comparison with Similar Compounds

Carbamoyl-Benzamido Derivatives

  • 3-(3-(Benzamido)-5-nitrobenzamido)propanoic acid: This derivative replaces the carbamoyl group with a nitro-substituted benzamido moiety. The nitro group introduces strong electron-withdrawing effects, reducing solubility but enhancing receptor-binding stability. Its IC50 against Integrin Beta 3 is 32 nM, indicating lower potency than the parent compound .
  • 3-(4-(N-Propyl-[1,1'-biphenyl]-4-sulfonamido)benzamido)propanoic acid (7aA-1): This compound features a biphenyl sulfonamido group instead of carbamoyl, improving lipophilicity and membrane permeability. It exhibits 93% synthesis yield, suggesting favorable synthetic scalability compared to the target compound .

Sulfonamido and Halogen-Substituted Derivatives

  • 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid: The sulfonamido group and fluorine substituent enhance metabolic stability and selectivity for enzymes like carbonic anhydrase. Its molecular weight (290.26 g/mol) and lower IC50 values in antimicrobial assays highlight its divergent applications compared to the target compound .
  • 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid (Compound 3): A chloro-substituted analog with a methylated amide group, this compound demonstrates non-genomic signaling in cancer apoptosis pathways. Its hydrophobic profile contrasts with the hydrophilic nature of the carbamoyl group in the target compound .

Table 1: Key Pharmacological Metrics of Selected Compounds

Compound Name Target/Activity IC50/Potency Key Structural Feature Reference
3-(3-(Carbamoyl)benzamido)propanoic acid Integrin Beta 3 inhibition 9 nM Carbamoyl-benzamido, propanoic acid
3-(3-(Benzamido)-5-nitrobenzamido)propanoic acid Integrin Beta 3 inhibition 32 nM Nitro-substituted benzamido
3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid Antimicrobial activity Not reported (MIC ~10 µg/mL) Fluorine, sulfonamido
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Mitochondrial antioxidant delivery EC50 = 5 µM (ROS scavenging) Imidazole-thio, propanoic acid
3-(4-(N-Propyl-[1,1'-biphenyl]-4-sulfonamido)benzamido)propanoic acid Glucagon receptor antagonism Not reported (93% synthesis yield) Biphenyl sulfonamido

Key Observations:

  • Potency : The target compound’s IC50 of 9 nM for Integrin Beta 3 surpasses most analogs, likely due to optimal hydrogen bonding from the carbamoyl group .
  • Bioactivity Divergence : Substitutions like sulfonamido () or imidazole-thio () shift activity toward glucagon receptor antagonism or mitochondrial targeting, respectively.
  • Antimicrobial vs. Antitumor : Carbamoyl derivatives (e.g., ) show antimicrobial activity, while nitro or halogenated analogs () lean toward anticancer applications.

Physicochemical Comparison

  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility (logP ~1.2), whereas biphenyl sulfonamido analogs (logP ~3.5) favor lipid membranes .
  • Stability : Fluorine-substituted derivatives () exhibit prolonged plasma half-lives due to resistance to oxidative metabolism.

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